molecular formula C16H34O6Si2 B12278400 Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)

Cat. No.: B12278400
M. Wt: 378.61 g/mol
InChI Key: WTAZEIUCUCCYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester typically involves the esterification of butanedioic acid with trimethylsilyl chloride and isopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups, which can protect functional groups during reactions.

    Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing it to participate in selective reactions. The ester bonds can be hydrolyzed to release butanedioic acid, which can then enter metabolic pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, bis(trimethylsilyl) ester
  • Succinic acid, di(trimethylsilyl) ester
  • Bis(trimethylsilyl) succinate

Uniqueness

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester is unique due to the presence of both trimethylsilyl and isopropyl ester groups. This combination imparts distinct chemical properties and reactivity compared to other succinic acid derivatives. The compound’s ability to undergo selective reactions while protecting functional groups makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

dipropan-2-yl 2,3-bis(trimethylsilyloxy)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZEIUCUCCYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.